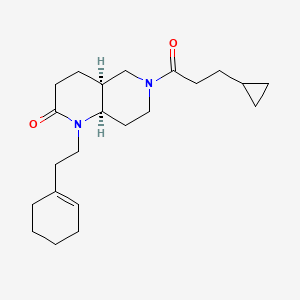
4-(1-azepanylcarbonyl)-1-tert-butyl-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-azepanylcarbonyl)-1-tert-butyl-2-pyrrolidinone (abbreviated as AZD) is a chemical compound that has been widely used in scientific research. It is a cyclic amide that contains a pyrrolidinone group and an azepane ring. AZD has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.
作用机制
4-(1-azepanylcarbonyl)-1-tert-butyl-2-pyrrolidinone acts as an inhibitor of enzymes and proteins by binding to their active sites and preventing them from carrying out their normal functions. The exact mechanism of action of this compound varies depending on the enzyme or protein being targeted.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell signaling pathways. It has also been shown to improve cognitive function in animal models of Alzheimer's disease by inhibiting the activity of acetylcholinesterase.
实验室实验的优点和局限性
The advantages of using 4-(1-azepanylcarbonyl)-1-tert-butyl-2-pyrrolidinone in lab experiments include its ability to selectively inhibit specific enzymes and proteins, its relatively low toxicity, and its well-defined chemical structure. However, one limitation of using this compound is that it may not be effective in all biological systems, and its effects may be influenced by factors such as pH and temperature.
未来方向
There are many potential future directions for research involving 4-(1-azepanylcarbonyl)-1-tert-butyl-2-pyrrolidinone. One possible direction is to investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to develop new derivatives of this compound with improved selectivity and potency. Additionally, this compound could be used as a tool to study the role of specific enzymes and proteins in other biological processes, such as inflammation and immune function.
In conclusion, this compound is a valuable tool for scientific research due to its ability to selectively inhibit the activity of enzymes and proteins. Its use in research has led to important discoveries in fields such as cancer biology and neurodegenerative diseases. With continued research, this compound has the potential to lead to new therapies and a better understanding of biological processes.
合成方法
The synthesis of 4-(1-azepanylcarbonyl)-1-tert-butyl-2-pyrrolidinone involves the reaction of tert-butyl acetoacetate with 1-azepanecarbonyl chloride in the presence of a base. The resulting product is then treated with sodium hydride and 2-bromo-2-methylpropionyl bromide to yield the final compound.
科学研究应用
4-(1-azepanylcarbonyl)-1-tert-butyl-2-pyrrolidinone has been widely used in scientific research due to its ability to inhibit the activity of various enzymes and proteins. It has been used as a tool to study the role of specific enzymes and proteins in different biological processes. For example, this compound has been used to study the role of the protein kinase B (PKB) in cancer cells. It has also been used to study the role of the enzyme acetylcholinesterase in Alzheimer's disease.
属性
IUPAC Name |
4-(azepane-1-carbonyl)-1-tert-butylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-15(2,3)17-11-12(10-13(17)18)14(19)16-8-6-4-5-7-9-16/h12H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOBTOJDVFWXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-tert-butyl-1H-pyrazol-3-yl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5356918.png)

![(4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutyl)amine dihydrochloride](/img/structure/B5356931.png)
![3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5356959.png)
![N-(2,5-dichlorophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5356967.png)

![6-[3-(hydroxymethyl)phenyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5356985.png)
![1-[2-(methoxymethyl)-5-pyrimidinyl]-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B5356989.png)
![5-bromo-N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide](/img/structure/B5356991.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5356992.png)

![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5357008.png)
![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B5357009.png)
![4-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5357011.png)